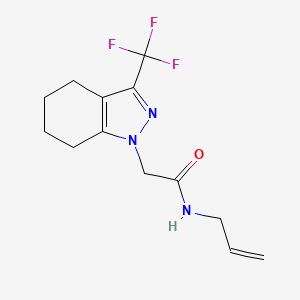
N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide" is a fluorinated heterocyclic molecule that is part of a broader class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related structures with similar functional groups and heterocyclic cores are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including aminolysis, alkylation, Michael addition, and Mannich reactions, as seen in the synthesis of novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides . These methods could potentially be adapted for the synthesis of "N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, 1H NMR, 13C NMR, LC-MS, and EI-MS . Additionally, X-ray crystallography provides detailed information about the 3D arrangement of atoms within a molecule, as seen in the structural analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides . These techniques would be essential for confirming the structure of "N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide" after its synthesis.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes acylation reactions and the formation of chelate structures . The presence of functional groups such as the allyl group and the acetamide moiety in the target compound suggests that it may undergo similar reactions, which could be useful in further chemical modifications or in understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their structural analogs. For instance, the crystal structure analysis reveals conformational aspects and potential intermolecular interactions . The presence of fluorine atoms is known to significantly affect the physical and chemical properties of organic compounds, often increasing their lipophilicity and stability . These properties are crucial for the potential biological activity of the compounds.
Relevant Case Studies
Several of the papers discuss the biological evaluation of related compounds, including their cytotoxicity, anticancer activity , PTP1B inhibitory activity , and antimicrobial activities . These studies provide a framework for understanding how "N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide" might interact with biological systems and the potential applications of such a compound in medicinal chemistry.
Applications De Recherche Scientifique
Pharmacological Characterization and Radioligand Development
Compounds with structural similarities to N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide have been explored for their pharmacological significance. For instance, the development of [3H]-MRE 2029-F20 as a selective antagonist radioligand for the human A2B adenosine receptors showcases the compound's potential in receptor characterization and drug discovery processes (Baraldi et al., 2004). This research highlights the use of structurally similar compounds in the development of tools for pharmacological studies.
Synthetic Chemistry and Material Science
The synthesis and structural characterization of compounds bearing resemblance to N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide contribute to the understanding of their chemical properties and potential applications in material science. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrate the generation of 3-D arrays through various intermolecular interactions (Boechat et al., 2011), pointing towards their application in the development of novel materials with specific structural features.
Anticancer and Antimicrobial Activities
Derivatives of acetamide, including those structurally related to N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide, have been explored for their biological activities. Research into acetamide derivatives has shown potential analgesic (Kaplancıklı et al., 2012) and anticancer activities (Evren et al., 2019), suggesting the therapeutic potential of these compounds. These studies contribute to the ongoing research aimed at developing new therapeutic agents.
Novel Syntheses and Ligand Protein Interactions
The exploration of novel synthetic routes and the study of ligand-protein interactions represent another area of application. Studies on bioactive benzothiazolinone acetamide analogs (Mary et al., 2020) provide insights into their potential use in drug design and development. These compounds' photovoltaic efficiency modeling and ligand protein interactions highlight the diverse applications of acetamide derivatives in scientific research.
Safety and Hazards
Propriétés
IUPAC Name |
N-prop-2-enyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)12(18-19)13(14,15)16/h2H,1,3-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIGQLRWERUMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

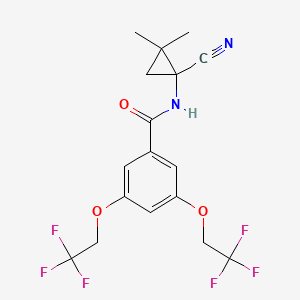
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)
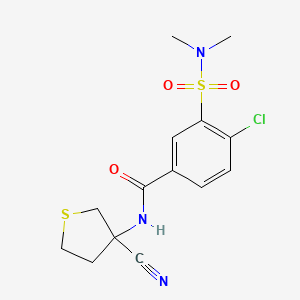

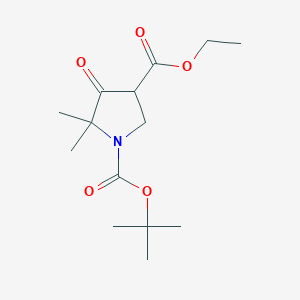
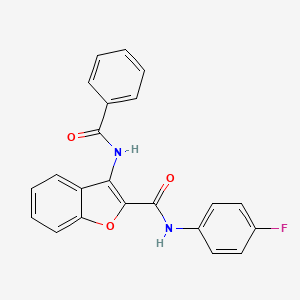
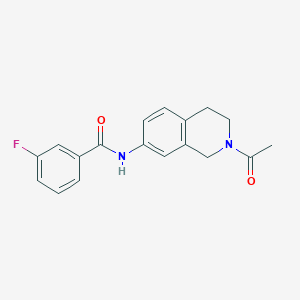





![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)